molecular formula C8H14O B1226390 Tert-butyl 1-methyl-2-propynyl ether CAS No. 26826-40-4

Tert-butyl 1-methyl-2-propynyl ether

Cat. No. B1226390
CAS RN: 26826-40-4
M. Wt: 126.2 g/mol
InChI Key: FIQFHOBKZSUGLM-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-2-propynyl ether, also known as 3-(tert-Butoxy)-1-butyne, is a chemical compound with the linear formula (CH3)3COCH(CH3)C≡CH . It is a type of ether, a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups.


Molecular Structure Analysis

The molecular structure of Tert-butyl 1-methyl-2-propynyl ether is represented by the linear formula (CH3)3COCH(CH3)C≡CH . This indicates that the molecule consists of a propynyl group (C≡CH) and a methyl group (CH3) attached to an oxygen atom, which is further attached to a tert-butyl group ((CH3)3C).


Physical And Chemical Properties Analysis

Tert-butyl 1-methyl-2-propynyl ether has a refractive index of n20/D 1.41 (lit.), a boiling point of 41 °C/25 mmHg (lit.), and a density of 0.795 g/mL at 25 °C (lit.) .

Scientific Research Applications

Inactivation of p450 2B4

Tert-butyl 1-methyl-2-propynyl ether (tBMP) has been studied for its ability to inactivate p450 2B4, an important enzyme in the human liver. tBMP causes inactivation in a time-, concentration-, and NADPH-dependent manner, leading to significant loss in enzyme activity. This inactivation involves the formation of modified hemes, indicating complex interactions between tBMP and the p450 system (von Weymarn, Blobaum, Hollenberg, 2004).

Degradation Pathways in Water Treatment

The UV/H2O2 process, applied to the degradation of methyl tert-butyl ether (MTBE), a related compound, results in the generation of tert-butyl formate (TBF) and other byproducts. This research provides insight into the degradation pathways of MTBE in water treatment processes, which could be relevant for similar compounds like tBMP (Stefan, Mack, Bolton, 2000).

Method for Determination in Water

A gas chromatography method with direct aqueous injection has been developed for detecting major alkyl ether compounds, including MTBE, in water at sub-ppb concentrations. This method could be adapted for monitoring tBMP in environmental samples (Church et al., 1997).

Synthesis from tert-Butyl Alcohol and Methanol

A study on synthesizing methyl tert-butyl ether (MTBE) from tert-butyl alcohol (TBA) and methanol using Amberlyst 15 ion-exchange resin provides insights into the synthesis processes that could be relevant for producing similar compounds like tBMP (Ziyang, Hidajat, Ray, 2001).

Solubility in Aqueous Media

The solubility of MTBE and related ethers in water, and the influence of tert-butyl alcohol on this solubility, has been studied. This information is crucial for understanding the environmental fate and transport of these pollutants, which could include tBMP (Gonzalez-Olmos, Iglesias, 2008).

Safety And Hazards

The safety data sheet for Tert-butyl 1-methyl-2-propynyl ether indicates that it is a highly flammable liquid and vapor that causes skin irritation . Precautions should be taken to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and take precautionary measures against static discharges .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]but-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-7(2)9-8(3,4)5/h1,7H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFHOBKZSUGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403074
Record name tert-butyl 1-methyl-2-propynyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-methyl-2-propynyl ether

CAS RN

26826-40-4
Record name tert-Butyl 1-methyl-2-propynyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026826404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl 1-methyl-2-propynyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl-1-methyl-2-propynyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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